BenchChemオンラインストアへようこそ!

5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one

Lipophilicity Oxadiazole regioisomers Drug-likeness

5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one (CAS 182482-38-8, molecular formula C₆H₇N₃O₂, molecular weight 153.14 g/mol) is a heterocyclic building block comprising a γ‑lactam (pyrrolidin‑2‑one) core directly substituted at the 5‑position with a 1,3,4‑oxadiazole ring. The compound belongs to the family of 2‑(5‑oxo‑2‑pyrrolidinyl)‑1,3,4‑oxadiazoles, whose synthesis from pyroglutamic acid was first reported in 1993 and which exhibit weak antifungal activity.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B12958351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=NN=CO2
InChIInChI=1S/C6H7N3O2/c10-5-2-1-4(8-5)6-9-7-3-11-6/h3-4H,1-2H2,(H,8,10)
InChIKeyCLZRTZAVWMVLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one – Structural Identity, Core Properties, and Procurement Baseline


5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one (CAS 182482-38-8, molecular formula C₆H₇N₃O₂, molecular weight 153.14 g/mol) is a heterocyclic building block comprising a γ‑lactam (pyrrolidin‑2‑one) core directly substituted at the 5‑position with a 1,3,4‑oxadiazole ring . The compound belongs to the family of 2‑(5‑oxo‑2‑pyrrolidinyl)‑1,3,4‑oxadiazoles, whose synthesis from pyroglutamic acid was first reported in 1993 and which exhibit weak antifungal activity [1]. More recently, novel pyrrolidin‑2‑one/1,3,4‑oxadiazole hybrids have been designed as STAT3‑targeted anticancer agents, with the most potent derivative showing IC₅₀ = 5.703 µM against MCF‑7 breast cancer cells [2].

Why 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one Cannot Be Interchanged with Regioisomeric or Positional Analogs


Despite sharing an identical molecular formula (C₆H₇N₃O₂) with its 4‑positional isomer (4‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one, CAS 2098118‑44‑4) and being closely related to 1,2,4‑oxadiazole‑pyrrolidinone hybrids, the specific combination of the 1,3,4‑oxadiazole regioisomer and 5‑position attachment confers systematically different physicochemical properties that cannot be replicated by generic alternatives [1]. A landmark systematic matched‑pair analysis of the entire AstraZeneca corporate collection demonstrates that 1,3,4‑oxadiazole regioisomers consistently exhibit a median log D value 1.2 units lower than their 1,2,4‑oxadiazole counterparts, along with superior metabolic stability in 56% of matched pairs and up to 16‑fold higher aqueous solubility in representative examples [1]. These compound‑class advantages are intrinsic to the 1,3,4‑oxadiazole regioisomer and cannot be achieved by simply switching to a 1,2,4‑oxadiazole analog, a 4‑positional isomer, or a heteroatom‑replaced thiadiazole variant without compromising ADME properties, off‑target liability, or synthetic accessibility.

Quantitative Differentiation Evidence: 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one vs. Closest Analogs


Lipophilicity Advantage: 1,3,4-Oxadiazole Regioisomers Show Median 1.2 log D Unit Reduction vs. 1,2,4-Oxadiazole Matched Pairs

In a systematic matched‑pair analysis of 148 oxadiazole pairs from the AstraZeneca corporate collection, 1,3,4‑oxadiazole isomers consistently showed lower experimental log D values compared to their 1,2,4‑oxadiazole counterparts [1]. The median log D for 1,2,4‑isomers was 4.4, whereas the median for 1,3,4‑isomers was 3.2, yielding a median difference of 1.2 log D units [1]. This effect was observed across all structural classes, independent of substitution pattern, and is attributed to the intrinsically different charge distribution and dipole moment of the 1,3,4‑oxadiazole ring [1]. Note: This evidence is class‑level inference; the specific compound 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one was not tested individually in this dataset, but the regioisomer effect is generalizable across the entire 282‑compound set.

Lipophilicity Oxadiazole regioisomers Drug-likeness

Metabolic Stability Improvement: 1,3,4-Oxadiazoles Exhibit Lower HLM Intrinsic Clearance in 56% of Matched Pairs

For 34 oxadiazole matched pairs with human liver microsome (HLM) intrinsic clearance (CLint) data, the 1,3,4‑oxadiazole isomers showed better metabolic stability (lower CLint) in 19 out of 34 pairs (56%) relative to their 1,2,4‑oxadiazole counterparts [1]. Importantly, no correlation was observed between HLM CLint and log D across this dataset, indicating that the metabolic stability advantage is specific to the 1,3,4‑oxadiazole regioisomer and not merely a downstream consequence of reduced lipophilicity [1]. Note: This is class‑level inference; direct HLM CLint data for the exact compound 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one are not available, but the trend is robust across 68 diverse compounds.

Metabolic stability Human liver microsomes Intrinsic clearance

Aqueous Solubility Enhancement: 1,3,4-Oxadiazole Isomer Shows Up to 16-Fold Higher Solubility in Exemplar Matched Pair

In a representative matched pair from the AstraZeneca dataset, the 1,3,4‑oxadiazole‑containing compound 17 (2‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)methylsulfanyl]‑4‑propyl‑1H‑pyrimidin‑6‑one) was sixteen times more soluble than its 1,2,4‑oxadiazole matched pair 18 [1]. Across the complete subset of 55 matched pairs with solubility data, a consistent trend toward higher aqueous solubility for the less lipophilic 1,3,4‑oxadiazole regioisomers was observed, though crystal packing effects could attenuate the solubility differential in specific cases (36/55 pairs showed differences within experimental error) [1]. Note: This is cross‑study comparable evidence based on the regioisomer class; direct solubility data for the unsubstituted 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one are not reported.

Aqueous solubility Formulation Developability

STAT3‑Mediated Cytotoxicity: Pyrrolidin‑2‑one/1,3,4‑Oxadiazole Hybrid Demonstrates IC₅₀ = 5.703 µM Against MCF‑7 Breast Cancer Cells

A 2026 study evaluated a series of 14 pyrrolidin‑2‑one/1,3,4‑oxadiazole hybrids (5a–n) for cytotoxicity against the MCF‑7 breast cancer cell line [1]. Compound 5i exhibited the highest potency with IC₅₀ = 5.703 µM (MTT assay, 72 h) and demonstrated strong molecular docking binding to the STAT3 SH2 domain with a calculated binding energy of −7.64 kcal/mol [1]. Single‑crystal X‑ray diffraction (XRD) analysis of compound 5d provided unambiguous structural confirmation of the scaffold geometry, crystal packing, and phase purity [1]. Note: This evidence is supporting evidence; the exact compound 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one was not the most potent derivative in this series (additional aryl substituents are present on 5i), but it represents the core scaffold from which active derivatives were elaborated.

Cytotoxicity STAT3 inhibition Anticancer MCF-7

Synthetic Accessibility Advantage: 5‑Position Attachment Accessible from Inexpensive Pyroglutamic Acid Chiral Pool

The 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one scaffold is accessible via cyclization of disilylated diacylhydrazines derived from pyroglutamic acid (5‑oxoproline), a readily available and inexpensive chiral pool amino acid [1]. In contrast, the 4‑positional regioisomer (4‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one, CAS 2098118‑44‑4) must be synthesized from 5‑oxopyrrolidine‑3‑carboxylic acid derivatives via a different multistep sequence, which involves a one‑pot condensation with carbonyldiimidazole and benzamidoximes . The chiral 5‑position attachment also provides a stereochemical handle for asymmetric synthesis applications, which is absent in the 4‑position isomer. Note: This evidence is cross‑study comparable; both routes are literature‑documented but yield different positional isomers with distinct reagent streams.

Synthetic accessibility Pyroglutamic acid Diacylhydrazine cyclization Chiral pool

Reduced hERG Inhibition Risk: 1,3,4-Oxadiazole Regioisomers Show Significantly Lower hERG Channel Blockade

In the AstraZeneca matched‑pair dataset, 1,3,4‑oxadiazole isomers demonstrated significantly lower inhibition of the hERG potassium ion channel compared to their 1,2,4‑oxadiazole counterparts [1]. This reduction in hERG liability is consistent with the lower lipophilicity of the 1,3,4‑oxadiazole regioisomer class, as hERG binding is known to correlate positively with log D [1]. Specific hERG IC₅₀ values are reported in the supplementary information for five illustrative matched pairs (compounds 19–28), where the 1,3,4‑oxadiazole isomers consistently exhibited weaker hERG blockade than the corresponding 1,2,4‑oxadiazole isomers [1]. Note: This is class‑level inference; direct hERG data for 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one are unavailable, but the trend is directionally consistent across diverse chemotypes.

hERG inhibition Cardiotoxicity Safety pharmacology

Optimal Application Scenarios for 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


STAT3-Targeted Anticancer Lead Optimization Using the 1,3,4-Oxadiazole-Pyrrolidinone Scaffold

The pyrrolidin‑2‑one/1,3,4‑oxadiazole hybrid scaffold has been empirically validated for STAT3‑mediated cytotoxicity (IC₅₀ = 5.703 µM against MCF‑7 cells, docking score −7.64 kcal/mol) [1]. Researchers pursuing STAT3 SH2 domain inhibitors should prioritize this scaffold over unsubstituted pyrrolidin‑2‑ones (which lack the oxadiazole pharmacophore contributing to STAT3 binding) and over 1,2,4‑oxadiazole regioisomers (which carry higher lipophilicity and increased hERG risk) [2]. The availability of single‑crystal XRD data for scaffold analog 5d enables structure‑based drug design [1].

Lead Optimization Campaigns Requiring Low Lipophilicity and Favorable ADME Profile

For programs where lipophilicity minimization is a key design objective—particularly for oral drug candidates or CNS‑penetrant compounds where log D control is critical—the 1,3,4‑oxadiazole regioisomer provides a median 1.2 log D unit advantage over the 1,2,4‑oxadiazole alternative [2]. This intrinsic property reduces the need for additional polarity‑introducing modifications that could compromise target potency. The scaffold also carries a lower hERG inhibition liability [2] and a trend toward improved metabolic stability (56% of matched pairs) [2], making it suitable for integrated ADME‑guided optimization.

Process Chemistry Scale-Up of Pyrrolidinone-Oxadiazole Building Blocks

The 5‑position attachment isomer is synthesizable from pyroglutamic acid, an abundant chiral pool starting material, providing a cost‑effective route suitable for gram‑to‑kilogram scale‑up [3]. Procurement teams should note that the 4‑positional isomer (CAS 2098118‑44‑4) requires a different, less commercially scalable route from 5‑oxopyrrolidine‑3‑carboxylic acid derivatives . For medicinal chemistry CROs and pharmaceutical process groups evaluating building block supply chains, the 5‑position isomer offers lower raw material cost and established synthetic precedent dating to 1993 [3].

Safety-Profile-Sensitive Drug Discovery Programs

In therapeutic areas where hERG‑related cardiotoxicity is a major attrition risk (e.g., anti‑infectives, oncology, CNS disorders), the 1,3,4‑oxadiazole regioisomer class has been shown to exhibit significantly lower hERG channel inhibition compared to 1,2,4‑oxadiazole matched pairs [2]. Selecting 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one as a core building block embeds this safety advantage early in the design cycle, reducing the probability of late‑stage failure due to QT prolongation liability.

Quote Request

Request a Quote for 5-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.